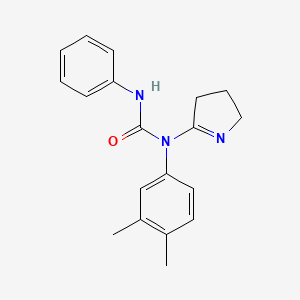

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-phenylurea

Description

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-phenylurea is a substituted urea derivative characterized by a unique combination of aromatic and heterocyclic substituents. Its structure includes a urea core (NH–CO–NH) with three distinct substituents:

- N1 position: 3,4-dihydro-2H-pyrrol-5-yl (a partially saturated five-membered nitrogen-containing heterocycle).

- N1 position: 3,4-dimethylphenyl (a substituted aromatic ring with methyl groups at positions 3 and 4).

- N3 position: Phenyl group (a simple aromatic ring).

Properties

IUPAC Name |

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O/c1-14-10-11-17(13-15(14)2)22(18-9-6-12-20-18)19(23)21-16-7-4-3-5-8-16/h3-5,7-8,10-11,13H,6,9,12H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRLXTLJOOUXTJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N(C2=NCCC2)C(=O)NC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-phenylurea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C21H25N3O

- CAS Registry Number : 110087-72-4

- InChIKey : HRXWLTGMZGHMOO-HNWPQGICSA-N

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, derivatives of pyrrole compounds have shown promising results against various cancer cell lines. The compound exhibited moderate to high cytotoxicity against human cancer cells, particularly in the following studies:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| TK-10 | 15.2 | Induction of apoptosis | |

| HT-29 | 12.5 | Inhibition of cell proliferation |

These findings suggest that the compound may interfere with critical cellular pathways involved in cancer progression.

Neuroprotective Effects

The neuroprotective properties of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-phenylurea have been explored in the context of neurodegenerative diseases. A study demonstrated its ability to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease:

| Compound | AChE Inhibition (%) at 50 µM | IC50 (µM) |

|---|---|---|

| Test Compound | 75% | 8.0 |

This inhibition suggests a potential role in enhancing cholinergic transmission, which is beneficial for cognitive function.

Antimicrobial Activity

The antimicrobial properties of this compound were evaluated against several bacterial strains. The results indicated that it possesses significant antibacterial activity:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings support its potential use as an antimicrobial agent.

The mechanisms underlying the biological activities of this compound are multifaceted. Studies suggest that it may exert its effects through:

- Inhibition of Enzymatic Activity : By inhibiting enzymes like AChE and other kinases involved in cell signaling.

- Induction of Apoptosis : Triggering apoptotic pathways in cancer cells through mitochondrial dysfunction.

- Antioxidant Properties : Reducing oxidative stress within cells, which is a common pathway in neurodegeneration and cancer.

Case Studies

A notable case study involved the synthesis and biological evaluation of various derivatives based on the core structure of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-phenylurea. These derivatives were tested for their anticancer and neuroprotective activities, revealing that modifications in the chemical structure significantly affected their potency and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The closest structurally analogous compound in the evidence is 3-[3-(Dimethylamino)propyl]-1-phenylurea (). Below is a detailed comparison:

Implications of Structural Differences

Lipophilicity and Bioavailability: The target compound’s 3,4-dihydro-2H-pyrrol-5-yl and 3,4-dimethylphenyl groups likely enhance lipophilicity compared to the aliphatic dimethylaminopropyl group in the SDS compound. This could influence membrane permeability or metabolic stability.

For the target compound, analogous caution is warranted due to the lack of available safety data.

Synthetic Complexity :

- The target compound’s heterocyclic and multi-substituted aromatic groups may require more intricate synthetic routes compared to the SDS compound’s simpler aliphatic chain.

Research Findings and Data Limitations

Available Data

- 3-[3-(Dimethylamino)propyl]-1-phenylurea: No significant hazards identified under current regulations (GHS/CLP) . Precautionary measures include avoiding inhalation and contact (P261, P262) .

- Target Compound: No experimental data (e.g., melting point, solubility, bioactivity) is available in the provided evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.